DNA-PK Substrate

DNA repair kinase substrate specificity ATM/DNA-PK selectivity

Standard kinase substrates (casein, histone H1) lack selectivity for DNA-PK due to competing sites and undefined sequence context. This synthetic 15-aa peptide (p53 residues 11-24, T18A/S20A) provides a defined S/T-Q motif with hydrophobic/negative charge environment for exclusive DNA-PK recognition. - Eliminates Ser20 phosphorylation; all phosphate incorporated at Ser15 for stoichiometric assays - Validated in low-abundance lysates (L5178Y, FSA1233) via SDS-PAGE autoradiography - One unit = 1 pmol phosphate/min at 30°C (Promega standard) - Also available: fluorescein-labeled for TR-FRET screening (LanthaScreen® compatible)

Molecular Formula C82H123N19O24
Molecular Weight 1759.0 g/mol
Cat. No. B12372178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK Substrate
Molecular FormulaC82H123N19O24
Molecular Weight1759.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)N
InChIInChI=1S/C82H123N19O24/c1-43(2)36-56(74(116)97-59(39-48-41-87-51-21-11-10-20-49(48)51)76(118)90-52(22-12-14-32-83)71(113)93-55(82(124)125)23-13-15-33-84)96-77(119)60(40-67(108)109)95-69(111)46(6)89-73(115)58(38-47-18-8-7-9-19-47)94-68(110)45(5)88-70(112)54(28-31-66(106)107)91-72(114)53(27-29-64(86)103)92-78(120)61(42-102)99-75(117)57(37-44(3)4)98-79(121)62-24-16-34-100(62)81(123)63-25-17-35-101(63)80(122)50(85)26-30-65(104)105/h7-11,18-21,41,43-46,50,52-63,87,102H,12-17,22-40,42,83-85H2,1-6H3,(H2,86,103)(H,88,112)(H,89,115)(H,90,118)(H,91,114)(H,92,120)(H,93,113)(H,94,110)(H,95,111)(H,96,119)(H,97,116)(H,98,121)(H,99,117)(H,104,105)(H,106,107)(H,108,109)(H,124,125)/t45-,46-,50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1
InChIKeySJMFTLLFJBDVDZ-MDLTZENWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNA-PK Substrate Peptide — Product-Specific Evidence Guide for Informed Scientific Procurement


The designated DNA-PK Substrate is a synthetic 15‑amino‑acid peptide (sequence EPPLSQEAFADLWKK) derived from residues 11–24 of human p53, in which Thr18 and Ser20 are substituted with alanine . It serves as a high‑specificity exogenous substrate for DNA‑dependent protein kinase (DNA‑PK), a Ser/Thr kinase essential for DNA double‑strand break repair via non‑homologous end joining [1]. Unlike generic kinase substrates (e.g., casein or histone H1), this engineered peptide incorporates the minimal S/T‑Q consensus motif and eliminates competing phosphorylation sites, enabling selective, quantifiable detection of DNA‑PK catalytic activity in both purified enzyme systems and complex cellular extracts [2][3].

Workflow High-specificity DNA-PK activity detection in purified or cell-extract systems
Selection Engineered p53-derived peptide with intact SQ motif; competing phosphorylation sites eliminated
Context Kinase assay, inhibitor screening, and inter-lab activity calibration

Why Generic Kinase Substrates Cannot Substitute for the EPPLSQEAFADLWKK DNA-PK Peptide in Assay or Screening Workflows


In‑class kinase substrates such as casein, histone H1, or random SQ/TQ‑containing peptides lack the requisite selectivity and consistency for DNA‑PK quantification [1]. DNA‑PK requires a precisely defined peptide environment — the S/T‑Q core preceded by hydrophobic and negatively charged residues — for efficient phosphorylation, and even a single‑residue shift of the glutamine relative to the phospho‑acceptor serine abolishes activity [2][3]. Moreover, the p53‑derived peptide eliminates the competing Ser20 phosphorylation site (mutated to alanine), ensuring that all incorporated phosphate is directed to Ser15, which is essential for stoichiometric activity measurements . These sequence‑dependent constraints render generic or in‑house‑synthesized peptides unreliable for reproducible enzyme kinetics, inhibitor IC₅₀ determinations, or cross‑laboratory assay validation.

Motif precision A single-residue shift of the glutamine relative to Ser15 abolishes phosphorylation; generic SQ/TQ peptides may not maintain the required context.
Sequence dependence Casein, histone H1, or random peptides lack the hydrophobic/negative N-terminal residues essential for efficient DNA-PK recognition.
Cofactor mismatch DNA-PK requires dsDNA ends and Ku; substrates used without these cofactors may capture ATM/ATR activity instead, misleading inhibitor screens.

Quantitative Evidence of Differentiation for DNA-PK Substrate EPPLSQEAFADLWKK Relative to Analogous Kinase Substrates


DNA-PK Distinct Peptide Substrate Selectivity Proven by Oriented Peptide Library Screening vs. ATM

Oriented peptide library screening demonstrated that DNA-PK exhibits a unique preference profile for neighboring amino acids surrounding the phospho‑acceptor serine, clearly distinguishable from the closely related PI3‑kinase‑like kinase ATM [1]. ATM preferentially selects the LSQE core motif, while DNA-PK favors a distinct sequence context that includes hydrophobic and negatively charged residues N‑terminal to the S/T‑Q motif [1]. This divergence enables peptide substrates to be designed that are phosphorylated by DNA-PK but not by ATM, providing a basis for assay selectivity [2].

Substrate motif selectivity
Head-to-head
DNA-PK favors S/T-Q with hydrophobic/negative N-terminal residues; ATM prefers LSQE core – qualitatively distinct profiles in oriented peptide library screening.
Peptide sequence validated for DNA-PK over ATM, reducing cross-phosphorylation in complex samples.
In vitro autoradiographic detection; specificity advantage extends to ATR exclusion.
DNA repair kinase substrate specificity ATM/DNA-PK selectivity

Strict Consensus Motif Requirement: SQ vs. Displaced Glutamine — Complete Loss of Phosphorylation

A synthetic peptide derived from human p53 residues 11–24 containing an SQ motif (Ser‑Gln) is efficiently phosphorylated by DNA-PK, whereas a peptide in which the glutamine is displaced by a single amino acid relative to the serine is not phosphorylated [1]. This demonstrates that the EPPLSQEAFADLWKK peptide (with intact SQ at Ser15) provides stringent motif‑dependent activity that cannot be matched by near‑sequence analogs [2].

SQ motif integrity
Head-to-head
EPPLSQEAFADLWKK (intact SQ): robust phosphorylation; analog with glutamine displaced by one residue: phosphorylation not detected.
Exact sequence non-substitutable; minor synthesis variations may abolish substrate activity.
All-or-none effect confirmed in human cell extracts by phosphocellulose binding and SDS-PAGE.
DNA-PK assay substrate validation consensus motif

Absolute DNA and Ku Cofactor Requirement Distinguishes DNA-PK from ATM/ATR Kinase Family Members

DNA-PKcs phosphorylates the EPPLSQEAFADLWKK peptide only in the presence of double‑stranded DNA ends and the Ku heterodimer, whereas the related kinases ATM and ATR use Mn²⁺ and do not require DNA ends or Ku for activity [1][2]. This differential cofactor dependence allows the EPPLSQEAFADLWKK peptide to report specifically on DNA‑PK activity when used with DNA/Ku, a feature not achievable with generic serine/threonine kinase substrates .

Cofactor requirement
Class-level
DNA-PKcs phosphorylates the peptide only with dsDNA ends + Ku (Mg²⁺); ATM/ATR use Mn²⁺ and do not require DNA ends or Ku.
Specific readout for DNA-PK when DNA/Ku are included; excludes ATM/ATR false positives.
Biochemical differentiation based on p53 peptide mutagenesis studies; class-level inference across PIKK family.
kinase cofactor requirement DNA-PK vs. ATM assay design

Quantitative Unit Definition and Specific Activity Calibration of DNA-PK Peptide Substrate

Commercial DNA-PK enzyme systems utilizing the EPPLSQEAFADLWKK peptide define one unit of DNA-PK as the amount of enzyme required to incorporate 1 pmol of phosphate into this specific peptide substrate per minute at 30°C . This standardized unit definition, tied to the EPPLSQEAFADLWKK peptide, enables direct comparison of enzyme activity across experiments and laboratories, a benchmark not available for generic substrates like casein or histone H1 [1].

Unit definition
Specification review
1 unit = 1 pmol phosphate incorporated into EPPLSQEAFADLWKK per min at 30°C (Promega DNA-PK system).
Enables reproducible enzyme titration and cross-study IC₅₀ comparison.
Standardized unit tied to this peptide; no equivalent calibration for generic substrates.
enzyme unit definition kinase assay standardization specific activity

Improved Assay Specificity with EPPLSQEAFADLWKK Peptide Relative to Standard Filter-Binding Methods

In standard filter‑binding DNA‑PK activity assays, non‑specific phosphorylation of cellular proteins contaminates the signal, masking specific peptide phosphorylation [1]. When the same assay is analyzed by SDS‑PAGE and autoradiography, the specific EPPLSQEAFADLWKK substrate band provides unambiguous quantification of DNA-PK activity, with low‑activity samples from murine L5178Y or FSA1233 cells becoming reliably detectable [1]. This demonstrates that the peptide substrate provides a distinct electrophoretic band enabling cleaner signal separation than acid‑precipitable counts alone [2].

Assay specificity
Head-to-head
Gel-electrophoretic detection with EPPLSQEAFADLWKK improves specific phosphorylation signal over filter-binding alone; low-activity murine samples become reliably detectable.
Supports low-abundance DNA-PK measurement and cleaner signal separation.
Qualitative improvement demonstrated in HEK293 and murine L5178Y/FSA1233 extracts.
DNA-PK activity assay signal-to-noise ratio gel electrophoresis

ATP Km,app Value Calibrated with p53‑Derived Peptide Substrate for Optimized Inhibitor Screening

Using a fluorescein‑labeled p53‑derived peptide substrate (fluorescein‑EPPLSQEAFADLWKK), the ATP Km,app for DNA-PK was determined to be 18 µM in a radiometric filter‑binding assay . This value enables precise adjustment of ATP concentration in LanthaScreen® TR‑FRET inhibitor assays to balance sensitivity toward ATP‑competitive and non‑competitive inhibitors. In contrast, alternative PhosphoSens sensor peptides (e.g., AQT0440) exhibit a different apparent Km of 31 µM, reflecting altered substrate‑kinase interaction profiles .

ATP Km,app
Data to verify
Km,app = 18 µM for DNA-PK with fluorescein-EPPLSQEAFADLWKK (filter-binding assay); alternative PhosphoSens peptide AQT0440 shows Km 31 µM.
Tighter coupling may facilitate inhibitor screening at physiologically relevant ATP levels.
Sources absent; cross-study validation recommended.
ATP Km,app DNA-PK inhibitor screening TR-FRET assay

Validated Application Scenarios for DNA-PK Substrate EPPLSQEAFADLWKK Based on Differential Evidence


High‑Specificity DNA‑PK Activity Quantification in Mammalian Cell Extracts

Use the EPPLSQEAFADLWKK peptide with gel‑electrophoretic detection to measure DNA-PK activity in cell lysates where DNA-PK abundance is low (e.g., murine or rodent cells), achieving unambiguous quantification by counting the specific substrate band on SDS‑PAGE autoradiographs, as demonstrated for L5178Y and FSA1233 cells [1][2].

Selective DNA‑PK Inhibitor IC₅₀ Determination Using TR‑FRET LanthaScreen® Assay

Employ the fluorescein‑labeled p53 peptide (fluorescein‑EPPLSQEAFADLWKK) with the LanthaScreen® Tb‑anti‑phospho‑p53[Ser15] antibody for TR‑FRET‑based inhibitor screening at ATP Km,app (18 µM). This configuration minimizes interference from ATM/ATR and enables sensitive detection of both ATP‑competitive and allosteric DNA-PK inhibitors .

DNA‑PK Enzyme Standardization and Inter‑Laboratory Activity Calibration

Define one unit of DNA-PK as the amount of enzyme incorporating 1 pmol of phosphate into EPPLSQEAFADLWKK per min at 30°C, as per Promega's DNA-PK Kinase Enzyme System specification . This standardized unit enables reproducible enzyme titration across different batches and laboratories, directly linking activity measurements to a well‑characterized peptide substrate.

ATM/ATR‑Independent DNA‑PK Functional Assays via Cofactor Dependency Differentiation

Design assays that exploit the absolute requirement of DNA-PK for dsDNA ends and Ku protein, using EPPLSQEAFADLWKK as the substrate. By including DNA/Ku in the reaction, the measured phosphorylation is exclusively attributable to DNA-PK, distinguishing it from ATM/ATR activity in the same sample, as established by p53 peptide mutagenesis studies [3][4].

Application
Selection Property
Validation Focus
DNA-PK activity quantification (gel-based)
Gel-electrophoretic specificity
Signal separation in low-abundance cell extracts
TR-FRET inhibitor screening
Labeled peptide compatibility
ATP Km,app for balanced ATP-competitive/allosteric detection
Inter-laboratory activity calibration
Standardized unit definition
Reproducible enzyme titration across batches
ATM/ATR-independent functional assays
DNA/Ku cofactor requirement
Exclusion of ATM/ATR signal in complex samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-PK Substrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.